Lipophilicity Advantage: LogP of 3.61 Positions the m-Tolyl Compound in the Optimal Drug-Like Lipophilicity Window Relative to the Core Scaffold
The target compound (CAS 618382-84-6) exhibits a calculated LogP of 3.61, which falls within the optimal drug-like lipophilicity window (LogP 1–5 per Lipinski's Rule of Five) and represents a substantial increase over the unsubstituted core scaffold 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid (CAS 182415-24-3), which has a LogP of only 1.67 [1]. This LogP difference of +1.94 units corresponds to a predicted ~87-fold increase in octanol-water partition coefficient, indicating significantly enhanced membrane permeability potential for the target compound. The m-tolyl N1 substitution achieves this lipophilicity enhancement without exceeding the drug-likeness threshold, unlike certain higher LogP analogs that risk poor aqueous solubility .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.60740 |
| Comparator Or Baseline | 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid (CAS 182415-24-3, core scaffold without N1-aryl substitution): LogP = 1.6652375 |
| Quantified Difference | ΔLogP = +1.94 (corresponding to ~87-fold higher predicted partition coefficient) |
| Conditions | Calculated LogP values from ChemSrc and Chembase databases; computational prediction using standardized algorithms |
Why This Matters
For medicinal chemistry and drug discovery procurement, LogP is a primary determinant of passive membrane permeability and oral bioavailability potential; the m-tolyl substitution elevates the compound into the optimal range for cell-based assay performance while the core scaffold is too polar for efficient membrane passage.
- [1] Chembase. 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid (CAS 182415-24-3). LogP: 1.6652375; LogD (pH 5.5): -0.6475334; LogD (pH 7.4): -1.7865572. http://en.chembase.cn/molecule-15163.html View Source
